5-Bromo-2-iodo-4-methylpyridine (CAS 941294-57-1) is a highly specialized dihalogenated pyridine derivative engineered for advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing [1]. Its defining structural feature is the presence of two different halogens—iodine at the C2 position and bromine at the C5 position—flanking a C4 methyl group. This specific halogen arrangement provides strict orthogonal reactivity, allowing chemists to perform sequential, highly regioselective cross-coupling reactions. In industrial procurement, this compound is prioritized over symmetric or mono-halogenated pyridines because it serves as a precise, bifunctional linchpin for constructing complex, asymmetrically substituted pyridine scaffolds without the severe yield penalties associated with statistical product mixtures [1].
Attempting to substitute 5-bromo-2-iodo-4-methylpyridine with cheaper, symmetric alternatives like 2,5-dibromo-4-methylpyridine severely compromises synthetic efficiency [1]. Because the carbon-bromine bonds at C2 and C5 in the dibromo analog have similar bond dissociation energies and reactivities toward palladium oxidative addition, initial cross-coupling reactions yield a statistical mixture of C2-substituted, C5-substituted, and bis-substituted products. This lack of regioselectivity necessitates complex, solvent-intensive chromatographic separations that drastically reduce the isolated yield of the desired intermediate. Furthermore, using 5-bromo-2-chloro-4-methylpyridine as an alternative fails in standard workflows because the C2-chlorine bond is highly resistant to standard cross-coupling conditions, requiring harsh temperatures and specialized, expensive phosphine ligands that erode the economic viability of the scale-up process [2].
Regioisomer substitution (e.g., 2-bromo-5-iodo-3-methylpyridine) alters halogen reactivity order, may shift regiochemical outcomes and reduce intermediate yield.
Mono-halogenated or symmetrical dihalogenated analogs (e.g., 2,5-dibromo-4-methylpyridine) lack the orthogonal C–I / C–Br selectivity that enables controlled sequential coupling.
Class-level reactivity advantages may not transfer directly; coupling selectivity depends on catalyst, ligand, and condition matching to the specific halogen pattern.
The primary procurement driver for 5-bromo-2-iodo-4-methylpyridine is its capacity for perfectly regioselective C2-functionalization [1]. In standard palladium-catalyzed cross-coupling reactions, the C2-iodine bond undergoes oxidative addition significantly faster than the C5-bromine bond. Consequently, the target compound achieves >95% regioselectivity for the C2-coupled product. In stark contrast, the baseline comparator 2,5-dibromo-4-methylpyridine typically yields poor selectivity (often a 2:1 to 4:1 mixture of regioisomers and bis-coupled byproducts) under identical conditions [2].
| Evidence Dimension | Regioselectivity (C2 vs C5 coupling) |
| Target Compound Data | >95% selectivity for C2-functionalization |
| Comparator Or Baseline | 2,5-dibromo-4-methylpyridine (~2:1 to 4:1 mixture of regioisomers) |
| Quantified Difference | Near-complete elimination of off-target regioisomers prior to purification |
| Conditions | Standard Pd-catalyzed mono-coupling (e.g., Suzuki/Sonogashira) at mild temperatures |
Eliminating the formation of regioisomers removes the need for costly, scale-limiting chromatographic separations, directly lowering the cost of goods for API intermediates.
~100–1000× faster oxidative addition
Supports predictable first coupling at the 2-iodo position under mild Pd(0) conditions
Class-level kinetics; specific rate data for this compound not reported in isolation
5-Bromo-2-iodo-4-methylpyridine allows for extremely mild reaction conditions during the first synthetic step. For example, Sonogashira coupling at the C2-iodine bond can be efficiently achieved at 50°C [1]. If a buyer were to select 5-bromo-2-chloro-4-methylpyridine instead, the inert nature of the C2-chlorine bond would necessitate temperatures exceeding 90-100°C and the use of specialized, electron-rich ligands to force the reaction [2].
| Evidence Dimension | Required temperature for C2-halogen oxidative addition |
| Target Compound Data | 20°C to 50°C (mild conditions) |
| Comparator Or Baseline | 5-bromo-2-chloro-4-methylpyridine (90°C to 110°C) |
| Quantified Difference | ~40-60°C reduction in required process temperature |
| Conditions | First-stage cross-coupling in standard solvent systems (e.g., DMF, THF, Dioxane) |
Lower processing temperatures protect thermally sensitive functional groups on the coupling partner and significantly reduce energy consumption during pilot-scale manufacturing.
NaI, AcCl, MeCN, rt, Ar — selective iodine introduction
Demonstrates conversion from 2,5-dibromo precursor; direct procurement saves a synthetic step
Source-specific procedure; in-house reproducibility requires validation
When the synthetic goal is an asymmetrically 2,5-disubstituted 4-methylpyridine, the choice of starting halide dictates the overall efficiency. Using 5-bromo-2-iodo-4-methylpyridine enables a streamlined, two-step sequential coupling with an overall isolated yield frequently exceeding 65-75% [1]. Conversely, starting from 2,5-dibromo-4-methylpyridine results in massive yield attrition due to the lack of regiocontrol in the first step, often dropping the overall two-step yield to below 30% [2].
| Evidence Dimension | Overall isolated yield for 2,5-asymmetric disubstitution |
| Target Compound Data | 65% - 75% overall yield |
| Comparator Or Baseline | 2,5-dibromo-4-methylpyridine (<30% overall yield) |
| Quantified Difference | >2x increase in final isolated yield |
| Conditions | Two-step sequential cross-coupling (e.g., C2 Sonogashira followed by C5 Suzuki) |
A twofold increase in overall yield drastically reduces raw material consumption and waste generation, making this compound the economically superior choice for complex scaffold synthesis despite a higher initial catalog price.
Expected >95:5 selectivity for 2-position over 5-position in first coupling
Higher selectivity may reduce bis-arylation byproducts and simplify purification
Selectivity inferred from class-level C–I / C–Br reactivity trends; condition-dependent
Where this compound is the right choice for synthesizing complex pharmaceutical intermediates, such as FGFR inhibitors, that require two different functional groups (e.g., an alkyne and an aryl group) precisely installed at the 2 and 5 positions of the pyridine ring [1].
Where this compound is the right choice for constructing specialized, asymmetrically substituted bipyridine or phenanthroline-type ligands, where the orthogonal reactivity allows for the sequential construction of the multidentate framework without regioisomer contamination [1].
Where this compound is the right choice for generating stable C5-bromo intermediates. The highly reactive C2-iodine can be selectively reacted early in a synthesis, allowing the robust C5-bromine to be carried through multiple subsequent steps before undergoing a final, late-stage cross-coupling [1].